molecular formula C11H14N2O B13826892 N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No.: B13826892
M. Wt: 190.24 g/mol
InChI Key: GYXBXRDHLRXVCM-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems and its potential neuroprotective effects make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

InChI

InChI=1S/C11H14N2O/c1-8(14)13-11-10-5-3-2-4-9(10)6-7-12-11/h2-5,11-12H,6-7H2,1H3,(H,13,14)

InChI Key

GYXBXRDHLRXVCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2CCN1

Origin of Product

United States

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